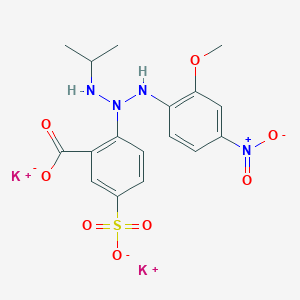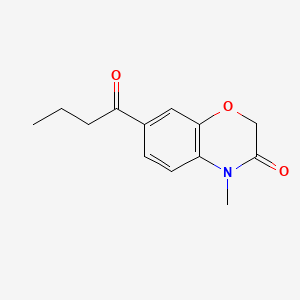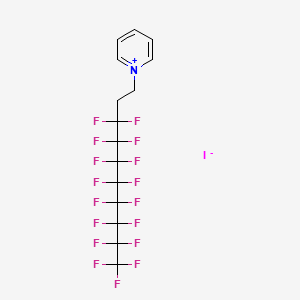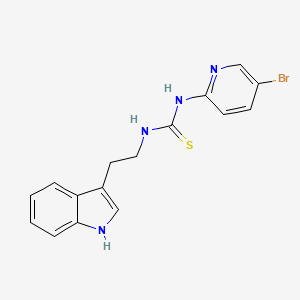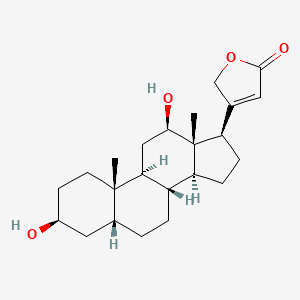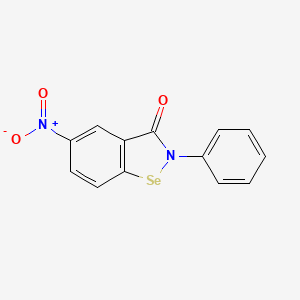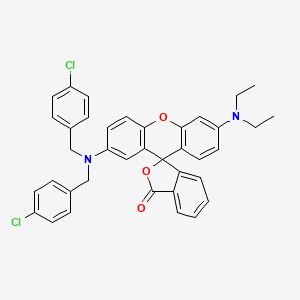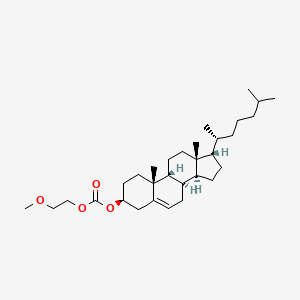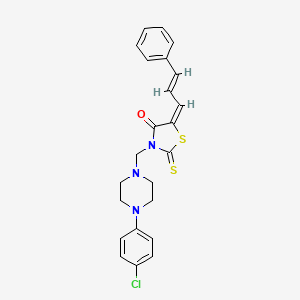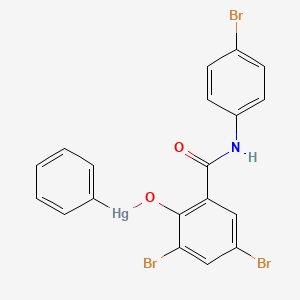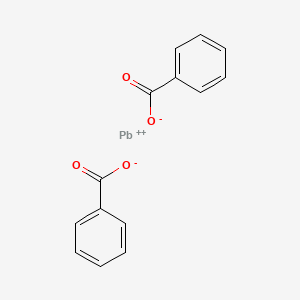
Lead dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead dibenzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a derivative of benzoic acid where two benzoate ions are coordinated to a lead ion. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: Lead dibenzoate can be synthesized through the reaction of lead(II) acetate with benzoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding benzoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor where lead(II) acetate and benzoic acid are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be easily scaled up for large-scale production.
化学反応の分析
Types of Reactions: Lead dibenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: The benzoate ions in this compound can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as chloride or nitrate ions can be introduced to replace the benzoate ions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: Lead chloride, lead nitrate, etc.
科学的研究の応用
Lead dibenzoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.
Industry: It is used in the production of certain types of plastics and as a stabilizer in the manufacturing of polymers.
作用機序
The mechanism by which lead dibenzoate exerts its effects involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to the inhibition of enzyme activity and interference with cellular processes. The benzoate ions may also play a role in the compound’s overall reactivity and interactions.
類似化合物との比較
Lead(II) acetate: Another lead compound with acetate ions instead of benzoate ions.
Lead(II) chloride: Contains chloride ions instead of benzoate ions.
Lead(II) nitrate: Contains nitrate ions instead of benzoate ions.
Comparison: Lead dibenzoate is unique due to the presence of benzoate ions, which impart different chemical properties compared to other lead compounds. For example, this compound may have different solubility and reactivity profiles compared to lead(II) acetate or lead(II) chloride. The aromatic nature of the benzoate ions also influences the compound’s interactions with other molecules, making it distinct from other lead compounds.
特性
CAS番号 |
873-54-1 |
|---|---|
分子式 |
C14H10O4Pb |
分子量 |
449 g/mol |
IUPAC名 |
lead(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChIキー |
HEYYNPBHZQPMJJ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


